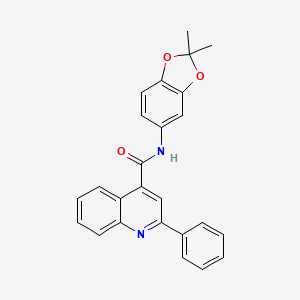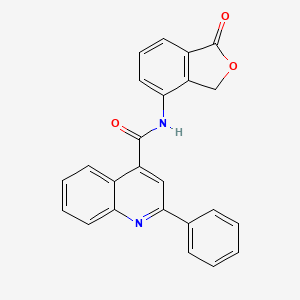![molecular formula C16H12F3N B4332101 1-[3-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B4332101.png)
1-[3-(trifluoromethyl)benzyl]-1H-indole
Vue d'ensemble
Description
1-[3-(trifluoromethyl)benzyl]-1H-indole, also known as AM-2201, is a synthetic cannabinoid that has been widely studied in the fields of pharmacology and medicinal chemistry. AM-2201 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and peripheral tissues, respectively. This compound has been synthesized and studied for its potential therapeutic applications, as well as its use as a research tool in the study of the endocannabinoid system.
Mécanisme D'action
1-[3-(trifluoromethyl)benzyl]-1H-indole acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are involved in the regulation of a wide range of physiological processes. Activation of these receptors by 1-[3-(trifluoromethyl)benzyl]-1H-indole leads to the release of neurotransmitters and other signaling molecules, which can have a variety of effects on the body. Additionally, 1-[3-(trifluoromethyl)benzyl]-1H-indole has been shown to have some affinity for other receptors, including the vanilloid receptor TRPV1, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
1-[3-(trifluoromethyl)benzyl]-1H-indole has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and antiproliferative effects in cancer cells. Additionally, this compound has been shown to have some effects on the cardiovascular system, including vasodilation and changes in heart rate. However, further research is needed to fully understand the mechanisms underlying these effects and their potential clinical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(trifluoromethyl)benzyl]-1H-indole in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise control of the experimental conditions. Additionally, this compound has been well-characterized in terms of its synthesis, pharmacology, and toxicology, making it a reliable tool for research purposes. However, one limitation of using 1-[3-(trifluoromethyl)benzyl]-1H-indole in laboratory experiments is its potential for abuse and dependence, which may limit its use in certain contexts.
Orientations Futures
There are several potential future directions for research on 1-[3-(trifluoromethyl)benzyl]-1H-indole and related compounds. One area of interest is the development of new pain medications based on the analgesic and anti-inflammatory effects of 1-[3-(trifluoromethyl)benzyl]-1H-indole. Additionally, further studies are needed to fully understand the mechanisms underlying the antiproliferative effects of 1-[3-(trifluoromethyl)benzyl]-1H-indole in cancer cells, which may lead to the development of new cancer therapies. Finally, there is a need for further research on the potential risks and benefits of using 1-[3-(trifluoromethyl)benzyl]-1H-indole and related compounds in humans, particularly in the context of pain management and cancer treatment.
Applications De Recherche Scientifique
1-[3-(trifluoromethyl)benzyl]-1H-indole has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. This compound has been shown to have potent analgesic and anti-inflammatory effects in animal models, suggesting that it may be a useful tool for the development of new pain medications. Additionally, 1-[3-(trifluoromethyl)benzyl]-1H-indole has been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells in vitro.
Propriétés
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N/c17-16(18,19)14-6-3-4-12(10-14)11-20-9-8-13-5-1-2-7-15(13)20/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVXJETZMZTCSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(trifluoromethyl)benzyl]-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N'-diethyl-N,N'-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}urea](/img/structure/B4332031.png)

![N-[4-(acetylamino)benzyl]-2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4332066.png)
![2-methoxy-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B4332072.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[2-methoxy-4-(trifluoromethyl)benzoyl]piperazin-1-yl}quinazolin-4-amine](/img/structure/B4332080.png)
![N-[3-chloro-4-(pyridin-2-ylthio)phenyl]dibenzo[b,d]furan-4-carboxamide](/img/structure/B4332093.png)
![dimethyl 4-[3-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B4332099.png)


![4-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione](/img/structure/B4332123.png)
![2-{3-[1-(3-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B4332125.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide](/img/structure/B4332132.png)